Regioisomeric Purity Advantage: 98% vs. 95% Minimum Specification for the 4-Positional Isomer
3-Piperidin-3-ylmethyl-isoquinoline (target) is commercially supplied at a minimum purity of 98% by reputable vendors, compared to the 95% minimum purity specification for its closest positional isomer, 3-Piperidin-4-ylmethyl-isoquinoline (CAS 1017782-01-2) . This 3% absolute purity differential in favor of the 3-positional isomer reduces batch-to-batch variability and the need for re-purification in synthetic workflows, directly impacting procurement value by lowering total cost of synthesis and improving intermediate reliability .
| Evidence Dimension | Commercial purity specification (Min. Purity %) |
|---|---|
| Target Compound Data | 98% |
| Comparator Or Baseline | 3-Piperidin-4-ylmethyl-isoquinoline (CAS 1017782-01-2): 95% |
| Quantified Difference | Absolute difference of +3 percentage points; relative purity increase of 3.2% over comparator. |
| Conditions | Supplier-reported purity via HPLC/GC as listed on commercial datasheets (Chemscene, Leyan, AKSci). |
Why This Matters
Higher minimum purity specification directly reduces the need for pre-synthesis purification, lowering both cycle time and cost-of-goods for multi-step medicinal chemistry programs.
